molecular formula C8H14FNO4S B2772849 Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate CAS No. 1909313-92-3

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate

Cat. No.: B2772849
CAS No.: 1909313-92-3
M. Wt: 239.26
InChI Key: OTQWPXMGSDCAPG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is an organic compound with the molecular formula C8H14FNO4S. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of a fluorosulfonyl group, which imparts unique chemical properties.

Properties

IUPAC Name

tert-butyl 3-fluorosulfonylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQWPXMGSDCAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluorosulfonylating agents. One common method includes the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The azetidine ring structure also contributes to the compound’s reactivity and ability to interact with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

Tert-butyl 3-(fluorosulfonyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in scientific research.

Structural Characteristics

The molecular structure of this compound includes:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.
  • Fluorosulfonyl group : An electrophilic moiety that enhances the compound's ability to interact with nucleophiles, potentially leading to biological activity.
  • Carboxylate functional group : Increases reactivity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

  • Inhibition or modulation of enzyme activity : The fluorosulfonyl group can react with thiol groups in cysteine residues, altering protein function.
  • Alteration of signaling pathways : The compound may influence various cellular pathways by interacting with specific receptors.

In Vitro Studies

Research indicates that this compound has shown promise in various biological assays. Some notable findings include:

  • Cytotoxicity Assays : The compound exhibited selective cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may have therapeutic implications.

Case Studies

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of azetidine compounds, including this compound, showed significant inhibition of tumor growth in xenograft models .
  • Anti-inflammatory Effects :
    • Preliminary investigations indicated that the compound might reduce inflammation markers in cellular models, hinting at potential applications in treating inflammatory diseases.

Applications in Research

This compound serves multiple roles in scientific research:

  • Synthetic Intermediate : Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development : Investigated for its potential as a pharmacophore in drug design, particularly for conditions like cancer and inflammation.
  • Chemical Biology : Explored for its interactions with biomolecules, aiding in understanding protein functions and enzyme mechanisms.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateContains hydroxymethyl instead of fluorosulfonyl groupMore hydrophilic, different biological profile
Tert-butyl 3-(4-methylthiazol-2-yl)azetidine-1-carboxylateThiazole ring instead of azetidinePotentially different biological activity
Tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylateNitro group substituentIncreased electron-withdrawing capacity

These comparisons illustrate how variations in substituents can influence both chemical reactivity and biological activity.

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